3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . They are an important class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Molecular Structure Analysis
3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Scientific Research Applications
Synthesis and Reactivity
The synthesis and chemical reactivity of 3-azabicyclo[3.1.0]hexanes, including those substituted with phenylsulfonyl groups, have been explored extensively in recent research. These compounds are valuable intermediates in organic synthesis due to their unique structural motifs. For instance, the synthesis of various 3-azabicyclo[3.1.0]hexanes through 1,5-C–H insertion of cyclopropylmagnesium carbenoids demonstrates the versatility of these frameworks in constructing complex molecular structures (Kimura et al., 2015). Furthermore, the efficient formation of bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes from allenynes with a phenylsulfonyl functionality on the allenyl group showcases the potential for constructing intricate bicyclic frameworks through thermal [2+2] cycloaddition (Mukai et al., 2007).
Biological Activity and Pharmaceutical Applications
The structural complexity and diversity of 3-azabicyclo[3.1.0]hexanes enable their use in medicinal chemistry, particularly in the design of novel pharmaceuticals. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have shown promising antimalarial activities, highlighting the potential of these structures in drug discovery (Ningsanont et al., 2003). Moreover, compounds featuring the 3-azabicyclo[3.1.0]hexane motif have been designed as μ opioid receptor ligands, demonstrating the utility of this core structure in developing treatments for conditions such as pruritus in dogs (Lunn et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane are cancer cells, specifically human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines . These cells play a crucial role in the progression of various types of cancers.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . This interaction results in changes to the cellular structure, including the disappearance of actin filaments and the diffuse distribution of granular actin in the cytoplasm .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosisIt is known that the compound’s action leads to changes in the cell cycle stage distribution and induces apoptosis .
Result of Action
The compound’s action results in significant antiproliferative activity against various cancer cell lines. The most effective compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . Additionally, up to 90% of HeLa cells and up to 64% of CT26 cells show changes in their cellular structure after treatment with the compound .
Future Directions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing interest and potential for future developments in this area.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQNMEBEKQQHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672838 | |
Record name | 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955158-69-7 | |
Record name | 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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